4-amino-N-[4-(benzyloxy)phenyl]butanamide
Vue d'ensemble
Description
4-amino-N-[4-(benzyloxy)phenyl]butanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. It is a novel compound that has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors : Similar compounds, such as 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, have been explored as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors are significant in the treatment of type 2 diabetes due to their ability to reduce blood glucose excursion by oral administration (Nitta et al., 2012).
Tyrosinase and Melanin Inhibitors : N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors. These compounds have potential applications in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).
Anticonvulsant Evaluation : The incorporation of essential amino acids into GABA–phthalimide derivatives, including butanamide derivatives, was studied for potential anticonvulsant activities. This research is crucial in exploring new candidates for treating convulsions and seizures (Ahuja et al., 2014).
Inflammatory Cytokine Inhibition : Novel compounds containing 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been synthesized and found effective in suppressing inflammatory cytokines such as IL-1β and IL-6. These findings are significant for treating inflammatory diseases (Yoo et al., 2022).
Lipoxygenase Inhibition : Derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide were synthesized and screened for their inhibitory activities against lipoxygenase enzyme, showing moderately good activities. Such compounds could be relevant in the treatment of diseases involving lipoxygenase pathways (Aziz‐ur‐Rehman et al., 2016).
Cholinesterase Inhibition : A library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides was designed and synthesized to provide potential inhibitors for acetyl- and butyrylcholinesterase. These compounds could be beneficial in the treatment of diseases related to cholinesterase activity, such as Alzheimer's (Kos et al., 2021).
Propriétés
IUPAC Name |
4-amino-N-(4-phenylmethoxyphenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-4-7-17(20)19-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBKNVNGVYTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
590350-83-7 | |
Record name | 4-Amino-N-[4-(phenylmethoxy)phenyl]butanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SXE223PVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.